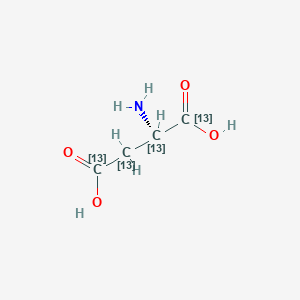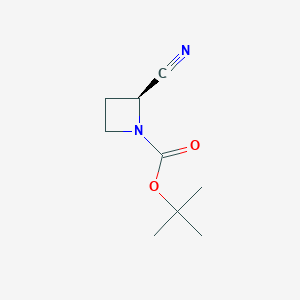
L-Aspartic acid-13C4
説明
L-Aspartic acid-13C4 is an isotope-labeled analog of aspartic acid, wherein carbon atoms are replaced by 13C . It is a stable isotope-labeled non-essential amino acid that can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The linear formula of L-Aspartic acid-13C4 is HO213C13CH213CH(NH2)13CO2H . Its molecular weight is 138.07 .科学的研究の応用
NMR Investigations
L-Aspartic acid-13C4 can be used in a variety of Nuclear Magnetic Resonance (NMR) investigations . This compound is a stable isotope-labeled non-essential amino acid, which makes it suitable for probing the structure, dynamics, and binding of biological macromolecules .
Labeled Standard
In addition to its use in NMR investigations, L-Aspartic acid-13C4 can also be used as a labeled standard . This means it can be used as a reference compound in various types of scientific research, including studies involving isotope dilution mass spectrometry.
Metabolism Studies
The isotope labeling of L-Aspartic acid-13C4 makes it useful in metabolism studies . Researchers can track the metabolic pathways of this amino acid in biological systems, providing valuable insights into metabolic processes.
Proteomics Research
L-Aspartic acid-13C4 can be used in proteomics research . Proteomics is the large-scale study of proteins, and the use of isotope-labeled amino acids like L-Aspartic acid-13C4 can help researchers understand protein structure and function.
Treatment of Medical Conditions
L-Aspartic Acid finds widespread applications in medicine . It is employed for the treatment of heart diseases , liver disorders , hypertension , and possesses fatigue prevention and recovery properties .
Amino Acid Infusions
L-Aspartic Acid is combined with various amino acids to formulate amino acid infusions . These infusions serve as a detoxifying agent, liver function enhancer, and fatigue recovery agent .
Chemical Industry Applications
In the chemical industry, L-Aspartic Acid is used in the synthesis of a variety of compounds . Its unique chemical properties make it a valuable component in many chemical reactions.
Food Industry Applications
In the food industry, L-Aspartic Acid is used as a flavor enhancer and a component in certain types of sweeteners . Its unique taste profile makes it a valuable ingredient in a variety of food products.
作用機序
Target of Action
L-Aspartic acid-13C4 is an isotope-labeled analog of L-Aspartic acid . Aspartic acid is a non-essential amino acid that plays a crucial role in the body’s metabolism and function . It is involved in various biochemical processes, including protein synthesis, enzyme activation, and neurotransmission .
Mode of Action
L-Aspartic acid-13C4 interacts with its targets in the same way as the unlabeled L-Aspartic acid . It participates in transamination reactions, where it donates or accepts nitrogen groups. This process is essential for the synthesis and breakdown of certain amino acids .
Biochemical Pathways
L-Aspartic acid-13C4 is involved in several biochemical pathways. It plays a key role in the citric acid cycle (also known as the Krebs cycle), which is the central metabolic pathway in all aerobic organisms . It also participates in the urea cycle, where it contributes to the removal of excess nitrogen from the body .
Pharmacokinetics
The pharmacokinetics of L-Aspartic acid-13C4 are expected to be similar to those of the unlabeled compound. As an amino acid, it is well-absorbed in the gut and distributed throughout the body . It can cross the blood-brain barrier and reach the central nervous system . The compound is metabolized in the liver and excreted in the urine .
Result of Action
The action of L-Aspartic acid-13C4 at the molecular and cellular level results in the synthesis of proteins and other important biomolecules. It also influences the function of the nervous system by acting as a neurotransmitter .
Action Environment
The action of L-Aspartic acid-13C4 can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect its ionization state, which in turn can influence its interaction with targets . Additionally, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion .
特性
IUPAC Name |
(2S)-2-amino(1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-UVYXLFMMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746143 | |
| Record name | L-(~13~C_4_)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55443-54-4 | |
| Record name | L-(~13~C_4_)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)





